1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and presents significant complexity due to its multi-ring structure and multiple functional groups. The official International Union of Pure and Applied Chemistry name is 7-chloro-4-[4-[3-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]propyl]piperazin-1-yl]quinoline, which accurately describes the complete molecular architecture including the substitution patterns and connectivity. Alternative systematic names include 4,4'-[Piperazine-1,4-diylbis(propane-3,1-diylpiperazine-4,1-diyl)]bis(7-chloroquinoline) and Bis[7-Chloro-4,4'-[1,4-piperazinediylbis(3,1-propanediyl-4,1-piperazinediyl)]quinoline.
The compound is systematically classified under the Chemical Abstracts Service registry with the unique identifier 86486-21-7. Within pharmaceutical nomenclature systems, it is recognized as Piperaquine Impurity E, indicating its role as a related substance in piperaquine pharmaceutical preparations. The structural classification places this compound within the aminoquinoline family, specifically as a bis-quinoline derivative with piperazine linkages, sharing fundamental structural motifs with other antimalarial compounds while maintaining distinct molecular characteristics.
Molecular Formula and Weight Analysis
The molecular formula of 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine is established as C₃₆H₄₆Cl₂N₈, representing a complex organic molecule with substantial molecular weight and multiple heteroatoms. The molecular weight is consistently reported as 661.71 to 661.72 grams per mole across multiple analytical sources, indicating high precision in molecular weight determination. The elemental composition reveals a carbon content of approximately 65.3%, hydrogen content of 7.0%, chlorine content of 10.7%, and nitrogen content of 16.9%, reflecting the substantial contribution of nitrogen-containing heterocycles to the overall molecular structure.
| Parameter | Value | Percentage by Mass |
|---|---|---|
| Molecular Formula | C₃₆H₄₆Cl₂N₈ | - |
| Molecular Weight | 661.71 g/mol | - |
| Carbon Atoms | 36 | 65.3% |
| Hydrogen Atoms | 46 | 7.0% |
| Chlorine Atoms | 2 | 10.7% |
| Nitrogen Atoms | 8 | 16.9% |
The accurate mass determination using high-resolution mass spectrometry techniques provides an exact molecular mass of 660.322 atomic mass units. This precise mass measurement is essential for definitive identification and differentiation from structurally similar compounds in complex analytical matrices. The substantial molecular weight and complex composition make this compound particularly suitable for advanced analytical techniques including liquid chromatography-mass spectrometry methods.
Spectroscopic Characterization
Spectroscopic analysis of 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine employs multiple analytical techniques to provide comprehensive structural confirmation and characterization. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with proton nuclear magnetic resonance spectra providing detailed information about the hydrogen environments within the molecule. The compound exhibits characteristic signals corresponding to the quinoline aromatic protons, piperazine methylene protons, and propyl chain protons, with chemical shifts reflecting the electronic environments influenced by the chlorine substituents and nitrogen heteroatoms.
Mass spectrometric analysis using time-of-flight mass spectrometry and electrospray ionization mass spectrometry techniques has been extensively applied for the identification and characterization of this compound. The mass spectral fragmentation pattern provides valuable structural information, with the molecular ion peak observed at mass-to-charge ratio 661 corresponding to the protonated molecular ion. Characteristic fragment ions result from the loss of quinoline moieties and cleavage of the piperazine linkages, creating a distinctive fragmentation fingerprint that facilitates identification in complex mixtures.
The Simplified Molecular Input Line Entry System representation ClC1=CC=C2C(N3CCN(CCCN4CCN(CCCN5CCN(C6=CC=NC7=CC(Cl)=CC=C67)CC5)CC4)CC3)=CC=NC2=C1 provides a standardized chemical structure notation that encodes the complete molecular connectivity. Infrared spectroscopy contributes additional structural information through characteristic absorption bands corresponding to quinoline carbon-nitrogen stretching, piperazine carbon-hydrogen bending, and aromatic carbon-carbon stretching vibrations.
Crystallographic Data and Conformational Studies
The three-dimensional conformational characteristics of 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine are influenced by the flexibility of the propyl chains connecting the piperazine rings and the spatial arrangements of the quinoline moieties. Computational modeling studies suggest multiple energetically favorable conformations due to the rotational freedom around the carbon-carbon and carbon-nitrogen bonds within the linking chains. The piperazine rings typically adopt chair conformations, similar to cyclohexane, which minimize steric interactions and provide optimal orbital overlap for the nitrogen lone pairs.
The International Chemical Identifier key FOMVJBVEKHCGDV-UHFFFAOYSA-N provides a unique identifier for the specific three-dimensional arrangement of atoms within the molecule. Conformational analysis indicates that the two quinoline systems can adopt various relative orientations, from extended conformations where the quinoline rings are maximally separated to more compact arrangements where intramolecular interactions may occur. The presence of multiple nitrogen atoms creates opportunities for hydrogen bonding interactions that may stabilize specific conformational states.
Crystallographic studies, while limited in published literature, would be expected to reveal intermolecular packing arrangements influenced by the planar quinoline systems and the potential for hydrogen bonding through the nitrogen heteroatoms. The chlorine substituents on the quinoline rings likely participate in halogen bonding interactions that contribute to crystal packing stability and influence solid-state properties including melting point and solubility characteristics.
Comparative Analysis with Structural Analogues
The structural relationship between 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine and piperaquine reveals significant similarities and important differences that influence their respective chemical and biological properties. Piperaquine, with the molecular formula C₂₉H₃₂Cl₂N₆ and molecular weight 535.5 grams per mole, contains two 7-chloroquinoline moieties connected by a single propyl chain through two piperazine rings. In contrast, the subject compound features an additional central piperazine ring and extended linking chains, resulting in a larger molecular structure with increased molecular weight and altered spatial characteristics.
| Compound | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|
| Piperaquine | C₂₉H₃₂Cl₂N₆ | 535.5 g/mol | Two quinolines, one propyl chain |
| Subject Compound | C₃₆H₄₆Cl₂N₈ | 661.71 g/mol | Two quinolines, extended chain system |
| 1,4-Bis(7-chloroquinolin-4-yl)piperazine | C₂₂H₁₈Cl₂N₄ | 409.3 g/mol | Two quinolines, single piperazine |
The comparative analysis with 1,4-Bis(7-chloroquinolin-4-yl)piperazine, another related compound with molecular formula C₂₂H₁₈Cl₂N₄ and molecular weight 409.3 grams per mole, demonstrates the structural progression from simple bis-quinoline systems to more complex extended structures. This simpler analogue contains only a single piperazine ring directly connecting two 7-chloroquinoline moieties, representing the fundamental structural motif that is elaborated upon in both piperaquine and the subject compound.
Properties
IUPAC Name |
7-chloro-4-[4-[3-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46Cl2N8/c37-29-3-5-31-33(27-29)39-9-7-35(31)45-23-19-43(20-24-45)13-1-11-41-15-17-42(18-16-41)12-2-14-44-21-25-46(26-22-44)36-8-10-40-34-28-30(38)4-6-32(34)36/h3-10,27-28H,1-2,11-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMVJBVEKHCGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)CCCN5CCN(CC5)C6=C7C=CC(=CC7=NC=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46Cl2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86486-21-7 | |
| Record name | 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086486217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-BIS(3-(4-(7-CHLOROQUINOLIN-4-YL)PIPERAZIN-1-YL)PROPYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCL52W269S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The synthetic route generally includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that contain the piperazine and quinoline groups.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the final compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various piperazine derivatives .
Scientific Research Applications
Antimalarial Activity
The compound is noted for its antimalarial properties, primarily due to its structural similarity to established antimalarials such as piperaquine. Research indicates that derivatives of quinoline compounds exhibit significant activity against Plasmodium falciparum, including both chloroquine-sensitive and resistant strains.
Case Study:
A study published in Molecules highlighted that quinoline-based hybrid compounds demonstrated potent antimalarial activity with IC50 values below 1 µM against various strains of Plasmodium falciparum . The incorporation of piperazine linkers in these compounds enhances their interaction with heme, a crucial component in the malaria parasite's lifecycle.
Synthesis and Derivatives
The synthesis of 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine involves multiple steps that can yield various derivatives with enhanced biological activity. Recent advancements have focused on optimizing synthetic routes to improve yield and purity.
Synthesis Methodologies:
Patents have documented efficient synthesis processes that utilize piperazine and chlorinated quinoline derivatives under controlled conditions to produce high-yielding products . These methodologies are crucial for developing scalable production processes for pharmaceutical applications.
Comparative Efficacy
To better understand the efficacy of 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine compared to other antimalarial agents, a comparison table is provided below:
| Compound Name | Target Strain | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine | P. falciparum | <1 | Heme polymerization inhibition |
| Piperaquine | P. falciparum | <10 | Heme aggregation inhibition |
| Chloroquine | P. falciparum | <50 | Heme polymerization inhibition |
Mechanism of Action
The mechanism of action of 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Linker Length and Rigidity
- 1,4-Bis[3-(7-chloro-4-quinolylamino)propyl]piperazine (MW: 523.5 g/mol): This derivative shares the same 7-chloroquinoline and piperazine groups but uses propyl linkers. Its melting point (250–251°C) reflects high crystallinity due to symmetrical substitution .
- 1,4-Bis[2-(7-chloro-4-quinolylamino)propyl]hexahydrodiazepine: Replacing piperazine with a hexahydrodiazepine ring reduces symmetry, lowering the melting point to 169°C .
- 2,5-Dimethyl-1,4-bis[2-(7-chloro-4-quinolylamino)propyl]piperazine: Methylation of the piperazine nitrogen increases hydrophobicity, raising the melting point to 264°C .
Table 1. Structural and Physical Comparisons
Aryl Group Variations
- Fluorophenyl Piperazine Derivatives (e.g., Norbo-17/18): Substituting 7-chloroquinoline with 4-fluorophenyl groups (as in Norbo-17) reduces antimalarial activity but enhances serotonin receptor binding .
- 3-Chlorophenyl Piperazine Derivatives (e.g., 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane): Replacing quinoline with chlorophenyl groups shifts activity toward antipsychotic applications .
Pharmacological Activity
Antiparasitic and Antimicrobial Effects
- However, its bis-piperazine structure may improve resistance profiles by hindering efflux mechanisms .
- N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-methylbenzenesulfonamide (2f): This analog exhibits enhanced solubility (as a sulfonamide salt) and moderate antimicrobial activity against Staphylococcus aureus .
- Piperazine-thiadiazole hybrids (e.g., Compound 7a): While structurally distinct, these derivatives highlight piperazine’s role in enhancing antimicrobial breadth, with MIC values ≤8 µg/mL against Gram-positive bacteria .
Receptor Binding and Selectivity
- Serotoninergic Ligands (e.g., Compounds 7 and 9 in ): Piperazine-propyl linkers coupled to tricyclic amines (e.g., amantadine) show high 5-HT1A affinity (Ki < 10 nM), suggesting the target compound’s linker flexibility may also influence CNS receptor interactions .
- Ciprofloxacin Derivatives: Though primarily antibiotics, their piperazine-quinoline motifs demonstrate how minor structural changes (e.g., cyclopropyl or fluorine substitutions) drastically alter photostability and pharmacokinetics .
Biological Activity
1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine is a hybrid compound that combines piperazine and quinoline moieties, which are known for their significant biological activities, particularly in antimalarial and anticancer applications. This article reviews the biological activity of this compound, focusing on its antimalarial effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 661.72 g/mol. It features a complex structure that incorporates two piperazine rings linked by a propyl chain, with 7-chloroquinoline substituents that enhance its biological activity.
The antimalarial activity of compounds containing the 7-chloroquinoline structure is primarily attributed to their ability to inhibit the heme polymerization process in the malaria parasite Plasmodium falciparum. This inhibition leads to the accumulation of toxic heme, ultimately resulting in parasite death. The piperazine linkers in these compounds may also facilitate better interaction with the parasite's biological targets.
In Vitro Studies
Research indicates that derivatives of quinoline compounds exhibit potent antiplasmodial activity. For instance, studies have shown that compounds similar to 1,4-bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine demonstrate IC50 values in the nanomolar range against both chloroquine-sensitive and resistant strains of P. falciparum.
| Compound | IC50 (µM) | Strain |
|---|---|---|
| 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine | <0.1 | Dd2 (resistant) |
| Chloroquine | 0.1 | D6 (sensitive) |
| Other analogs | 0.13 - 0.39 | Various |
In Vivo Studies
In vivo studies using murine models have demonstrated that the administration of this compound can lead to significant reductions in parasitemia levels when dosed appropriately. For example, doses of 15 mg/kg administered intraperitoneally resulted in complete cures in infected mice.
Case Studies
Several case studies have highlighted the efficacy of quinoline-based compounds:
- Study on Hybrid Compounds : A study evaluated various hybrid compounds containing 7-chloroquinoline and piperazine linkers. It was found that those with longer alkyl chains exhibited enhanced antimalarial activity compared to shorter ones, suggesting that structural modifications can significantly influence efficacy.
- Comparative Analysis : A comparative analysis with other known antimalarials revealed that certain derivatives of 1,4-bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine outperformed traditional treatments like chloroquine in both sensitive and resistant strains.
Additional Biological Activities
Beyond antimalarial properties, compounds similar to 1,4-bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine have shown promising results in anticancer research:
Antitumor Activity
Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The observed IC50 values suggest potential for development as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine | MCF-7 | 5.56 |
| Control Compound | K562 | >100 |
Q & A
Q. What are the optimal synthetic routes for preparing 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine?
Methodological Answer:
- Step 1 : Start with 7-chloroquinolin-4-amine as the core precursor. React it with piperazine derivatives under nucleophilic substitution conditions (e.g., chloroacetyl chloride in the presence of triethylamine) to form the 4-(7-chloroquinolin-4-yl)piperazine intermediate .
- Step 2 : Introduce the propyl linker via alkylation using 1,3-dibromopropane. Optimize stoichiometry (e.g., 1:2 molar ratio of piperazine to dibromopropane) to ensure bis-alkylation .
- Step 3 : Purify intermediates using column chromatography (silica gel, CHCl₃:MeOH 9:1) and confirm purity via HPLC (>95%) .
- Key Challenges : Avoid over-alkylation by controlling reaction time and temperature (recommended: 60°C, 24 hrs under nitrogen) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the propyl linker’s methylene protons appear as triplets at δ 2.4–2.8 ppm, while piperazine protons resonate at δ 3.1–3.5 ppm .
- Mass Spectrometry : LC-ESI-MS should show a molecular ion peak at m/z ≈ 700–720 (exact mass depends on isotopic Cl distribution) .
- XRPD : Confirm crystallinity and polymorphic stability by comparing experimental X-ray powder diffraction patterns with simulated data .
Q. What stability considerations are critical during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation. Avoid aqueous environments due to hydrolytic susceptibility of the piperazine-propyl bond .
- Stability Tests :
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Modification Strategies :
- Biological Assays :
Q. What computational methods are suitable for predicting DNA interaction mechanisms?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina to simulate binding to B-DNA (PDB ID: 1BNA). Focus on intercalation between base pairs (e.g., DG4 and DA6 residues) and hydrogen bonding with phosphate backbones .
- Validate predictions with circular dichroism (CD) spectroscopy to detect DNA conformational changes (e.g., B-to-Z transitions) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
Q. How should researchers resolve contradictions in biological activity data?
Methodological Answer:
- Case Study : If in vitro cytotoxicity (IC₅₀ = 5 µM) conflicts with in vivo inefficacy:
- Hypothesis 1 : Poor pharmacokinetics. Test plasma stability (e.g., incubation with liver microsomes) and bioavailability via LC-MS/MS .
- Hypothesis 2 : Off-target effects. Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition .
- Experimental Design : Use isotopic labeling (¹⁴C) for metabolite tracking in animal models .
Q. What strategies enhance selectivity for cancer cells over healthy cells?
Methodological Answer:
- Targeted Delivery : Conjugate with folate or aptamers to exploit overexpressed receptors on cancer cells .
- Prodrug Design : Mask the piperazine nitrogen with enzymatically cleavable groups (e.g., esterase-sensitive acetyl) for tumor-specific activation .
- Selectivity Validation : Compare IC₅₀ values in primary vs. cancer cells (e.g., HEK293 vs. HeLa) and assess mitochondrial membrane potential (JC-1 assay) to quantify apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
